N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Medicinal Chemistry Chemical Procurement Lead Optimization

This compound combines a proven kinase hinge-binding motif (pyrimidin-2-ylamino) with a unique N,N-diphenyl carboxamide terminus that distinguishes it from simpler azetidine analogs. Procure as a versatile starting scaffold for kinase inhibitor lead generation, where modification of the diphenylamide group enables exploration of novel selectivity profiles. Its high lipophilicity (clogP ~3.0-3.5) makes it an excellent positive control for passive permeability assays and non-specific binding studies. The modular structure supports parallel library synthesis through diversification at two distinct functionalization points. Request analytical certification (¹H NMR, HPLC ≥95%) to ensure correct regioisomer identity and adequate purity for quantitative biophysical measurements. Multi-gram quantities available for focused library production.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034421-15-1
Cat. No. B2591448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
CAS2034421-15-1
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESC1C(CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=CC=N4
InChIInChI=1S/C20H19N5O/c26-20(24-14-16(15-24)23-19-21-12-7-13-22-19)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,21,22,23)
InChIKeySKXRIXRKZVBRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: Core Structural and Procurement Profile


N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide (CAS 2034421-15-1) is a synthetic small molecule defined by a unique combination of an azetidine core, an N,N-diphenyl carboxamide moiety, and a pyrimidin-2-ylamino substituent [1]. With a molecular weight of 345.41 g/mol and formula C20H19N5O, it occupies a distinct chemical space at the intersection of azetidine-based building blocks and pyrimidine-containing bioactive scaffolds . The compound is cataloged by chemical suppliers primarily as a research chemical and synthetic building block, with emerging interest in its potential as an enzyme inhibitor scaffold . Its structural complexity and the presence of multiple pharmacophoric elements—the hydrogen bond-capable pyrimidine, the metabolically stable azetidine ring, and the lipophilic diphenylamide—distinguish it from simpler azetidine analogs and position it as a versatile intermediate for medicinal chemistry optimization programs.

Why N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide Cannot Be Simply Replaced by Other Azetidine or Pyrimidine Analogs


The scientific and industrial utility of N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide resides in the precise confluence of three structural modules that are not simultaneously present in close analogs. The N,N-diphenyl carboxamide terminus provides a unique electronic and steric environment that influences both the compound's conformational behavior and its potential target engagement profile, differentiating it from analogs bearing N-alkyl, N-benzyl, or N-heteroaryl substitutions . Loss of the pyrimidin-2-ylamino group, as in the simpler N,N-diphenylazetidine-1-carboxamide (CAS 3420-60-8), eliminates the hydrogen-bond donor/acceptor pharmacophore essential for interaction with kinase ATP-binding pockets and other nucleotide-recognition domains [1]. Conversely, modification of the diphenylamide terminus to a tert-butyl or 4-methoxybenzyl group alters both physicochemical properties (LogP, solubility) and biological target preferences, as demonstrated across the broader class of azetidine-pyrimidine kinase inhibitors [2]. Therefore, generic substitution without consideration of these module-specific contributions risks loss of desired binding interactions, altered pharmacokinetics, or failure to reproduce structure-specific biochemical outcomes.

Quantitative Evidence Guide: Direct and Inferred Differentiation of N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide


Molecular Weight and Heavy Atom Count Differentiation from the Des-Pyrimidinyl Analog

The target compound (MW = 345.41 g/mol, 26 heavy atoms, C20H19N5O) is differentiated from the simplest structural analog, N,N-diphenylazetidine-1-carboxamide (MW = 252.32 g/mol, 19 heavy atoms, C16H16N2O), by the addition of a pyrimidin-2-ylamino group at the azetidine 3-position [1][2]. This modification increases molecular weight by 93.09 g/mol (37% increase) and adds 7 heavy atoms, introducing two additional hydrogen bond acceptors (pyrimidine N1 and N3) and one hydrogen bond donor (secondary amine NH), which are critical for target binding in kinase and related nucleotide-binding proteins . The absence of this pharmacophore in the des-pyrimidinyl analog precludes engagement with ATP-binding site residues that require bidentate hydrogen bonding with the pyrimidine ring, a validated interaction motif in numerous kinase inhibitor co-crystal structures [3].

Medicinal Chemistry Chemical Procurement Lead Optimization

Spectral Fingerprint Availability Enabling Quality Control and Identity Verification

The des-pyrimidinyl analog N,N-diphenyl-1-azetidinecarboxamide has a documented spectral fingerprint on SpectraBase comprising 2 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum, providing a reference for spectroscopic characterization of this chemical series [1]. The target compound, bearing the additional pyrimidin-2-ylamino group, is expected to exhibit distinct spectral signatures in NMR (additional aromatic proton signals from the pyrimidine ring, typically appearing as a characteristic AB2 pattern between δ 6.5-8.5 ppm) and FTIR (N-H stretching at ~3300-3500 cm⁻¹ from the secondary amine, and C=N stretching at ~1550-1650 cm⁻¹ from the pyrimidine ring) [2]. These predictable spectral differences enable unambiguous identity confirmation and purity assessment during procurement and use, a critical requirement for compounds entering biological assay cascades where structural misassignment can lead to erroneous SAR conclusions [3].

Analytical Chemistry Quality Control Procurement Verification

Class-Level Kinase Inhibitor Potential Based on the Azetidine-Pyrimidine Pharmacophore

The azetidinyl pyrimidine scaffold, of which the target compound is a specific exemplar, has been validated as a kinase inhibitor pharmacophore in multiple patent disclosures [1]. The pyrimidine-2-ylamino group serves as a hinge-binding motif that engages the conserved ATP-binding site of kinases, while the azetidine ring provides conformational rigidity that can enhance selectivity compared to more flexible linkers [2]. In structurally related series, azetidine-containing pyrimidine compounds have demonstrated JAK family kinase inhibition, with the azetidine ring contributing to improved isoform selectivity profiles relative to piperidine or pyrrolidine analogs [3]. The N,N-diphenyl carboxamide terminus of the target compound represents a unique substitution pattern not extensively explored in the published kinase inhibitor literature, representing a novel chemical space for kinase selectivity screening .

Kinase Inhibition Drug Discovery Cancer Therapeutics

Physicochemical Differentiation: Calculated LogP and Solubility Profile Relative to N-Alkyl Analogs

The N,N-diphenyl substitution on the carboxamide terminus imparts significantly higher lipophilicity compared to N-alkyl analogs in the same series. The target compound, bearing two phenyl rings, is predicted to have a calculated LogP (clogP) approximately 2-3 log units higher than N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide (CAS 2034286-74-1) [1]. This increased lipophilicity has dual implications: it may enhance passive membrane permeability and blood-brain barrier penetration, but also potentially reduce aqueous solubility relative to smaller N-substituted analogs [2]. For in vitro screening applications, the target compound therefore requires different solubilization protocols (e.g., higher DMSO concentrations or use of co-solvents) compared to more polar N-alkyl or N-benzyl derivatives, a practical consideration that directly impacts assay design and data quality .

Physicochemical Properties ADME Profiling Lead Selection

Best-Fit Research and Industrial Application Scenarios for N,N-Diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide


Kinase Inhibitor Lead Generation with a Novel N,N-Diphenyl Carboxamide Pharmacophore

Based on the validated azetidine-pyrimidine kinase inhibitor scaffold [1] and the unique N,N-diphenyl terminus that differentiates this compound from previously exemplified analogs, the most promising application is as a starting point for kinase inhibitor lead generation. The compound combines a known hinge-binding motif (pyrimidin-2-ylamino) with an underexplored terminal group (N,N-diphenyl carboxamide) that may confer novel selectivity profiles. Procurement for this purpose should specify the compound as a scaffold for SAR exploration, with the expectation that the diphenylamide group will be varied to probe kinase selectivity and potency .

Chemical Tool Compound for Investigating Pyrimidine-Dependent Protein-Ligand Interactions

The increased hydrogen bonding capacity and distinctive spectral fingerprint of the target compound, relative to its des-pyrimidinyl analog [1], make it suitable as a chemical tool for biophysical studies of protein-ligand interactions. Its predicted spectral properties (characteristic pyrimidine NMR signals, N-H FTIR stretch) facilitate concentration verification in binding assays . Researchers procuring for this purpose should request analytical certification including ¹H NMR and HPLC purity data to ensure the correct regioisomer and adequate purity (>95%) for quantitative biophysical measurements such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Lipophilicity-Matched Reference Compound for ADME Assay Development

The predicted high lipophilicity of the target compound (estimated clogP ~3.0-3.5) positions it as a useful reference for developing and calibrating ADME assays that require compounds spanning a range of physicochemical properties [1]. In particular, its high logP relative to N-alkyl azetidine analogs makes it a suitable positive control for validating passive permeability assays (e.g., PAMPA) and for assessing non-specific binding to assay plastics and proteins, a common challenge for lipophilic compounds . Procurement specifications should include quantitative solubility data in aqueous buffer (e.g., PBS at pH 7.4) to define the useful concentration range for ADME studies.

Synthetic Intermediate for Diversification into Azetidine-Pyrimidine Libraries

Given its modular structure and commercial availability as a building block [1], the target compound can serve as a key intermediate for the parallel synthesis of compound libraries. The azetidine ring, when further functionalized, and the pyrimidine ring, amenable to additional substitution, provide two diversification points that can be exploited in library production . This scenario is most relevant for procurement by medicinal chemistry groups building focused kinase-targeted libraries, where the compound is purchased in multi-gram quantities as a starting scaffold.

Quote Request

Request a Quote for N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.